(-)-Ememodin
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Overview
Description
Emodin, also known as 1,3,8-trihydroxy-6-methylanthraquinone, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, molds, and lichens. Emodin is a significant component of several traditional Chinese herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum. This compound exhibits a wide range of biological activities, such as anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-cancer, and anti-cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .
Chemical Reactions Analysis
Types of Reactions
Emodin undergoes various chemical reactions, including:
Oxidation: Emodin can be oxidized to form emodin anthrone and other derivatives.
Reduction: Reduction of emodin can yield reduced anthraquinone derivatives.
Substitution: Emodin can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .
Scientific Research Applications
Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.
Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.
Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .
Mechanism of Action
Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Emodin belongs to the anthraquinone family, which includes compounds like chrysophanol, aloe-emodin, and rhein. Compared to these compounds, emodin exhibits a broader range of biological activities and higher potency in certain applications. For instance, aloe-emodin is primarily known for its laxative effects, while emodin has additional anti-cancer and anti-inflammatory properties .
List of Similar Compounds
- Chrysophanol
- Aloe-emodin
- Rhein
- Physcion
- Danthron
Emodin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.
Properties
CAS No. |
14237-91-3 |
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Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChI Key |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Origin of Product |
United States |
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